Clozapine-d8
Overview
Description
Clozapine-d8 is a deuterium-labeled version of Clozapine . It is an antipsychotic used for the research of schizophrenia . It has high affinity for a number of neuroreceptors . The molecular formula of Clozapine-d8 is C18H19ClN4 .
Molecular Structure Analysis
Clozapine-d8 has a molecular weight of 334.9 g/mol . Its IUPAC name is 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine . The InChI and SMILES strings provide more details about its molecular structure .
Physical And Chemical Properties Analysis
Clozapine-d8 has a molecular weight of 334.9 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 334.1800383 g/mol . It has a topological polar surface area of 30.9 Ų .
Scientific Research Applications
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Psychiatry
- Clozapine is globally recognized for its efficacy in several psychiatric disorders . It has an FDA indication for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder .
- The drug is administered orally, and its dosage is carefully monitored due to its potential side effects .
- The results have confirmed the efficacy of clozapine in clinical practice, although its use is limited by adverse effects .
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Neurology
- A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism .
- The drug is linked to several life-threatening side effects, such as agranulocytosis, myocarditis, and seizures, that limit its use in daily clinical practice .
- Despite these side effects, the potential regenerative role of Clozapine is being explored .
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Treatment of Bipolar Disorder
- Clozapine has been used in the off-label treatment of bipolar disorder .
- Although usually reserved for severe and treatment-refractory cases, it is interesting that electroconvulsive therapy (ECT) has also been used in the treatment of these psychiatric disorders, suggesting some common or related mechanisms .
- Evidence to date suggests that the ability to elicit epileptiform activity and alter EEG activity, to increase neuroplasticity and elevate brain levels of neurotrophic factors, to affect imbalances in the relationship between glutamate and γ-aminobutyric acid (GABA), and to reduce inflammation through effects on neuron–glia interactions are common underlying mechanisms of these two treatments .
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Treatment of Major Depressive Disorder (MDD)
- Clozapine is not normally used as a primary treatment for MDD, but a large study found a reduced risk of hospital readmission in patients with MDD taking clozapine .
- Clozapine was reported to be more effective than quetiapine in treating depressive symptoms in those patients .
- ECT is a very effective treatment for MDD and is considered .
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Treatment of Parkinson’s Disease (PD)
- Clozapine has also been used in the off-label treatment of Parkinson’s disease (PD) .
- The drug is administered orally, and its dosage is carefully monitored due to its potential side effects .
- The results have confirmed the efficacy of clozapine in clinical practice, although its use is limited by adverse effects .
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Pharmacogenetics
- Pharmacogenetic studies of clinical response to clozapine have focused on variations in the genes involved in the metabolism of clozapine .
- These studies look at pharmacokinetics, for example, the cytochrome P 450 (CYP) enzyme family, and the affinities of clozapine (pharmacodynamics), such as dopaminergic and serotonergic receptors .
- The results of these studies could potentially help in personalizing treatment plans for patients, improving efficacy and reducing side effects .
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Neuroprotection and Neurotrophism
- A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism .
- This involves the study of how Clozapine can help protect neurons from damage and promote the growth and development of neurons .
- Despite the potential side effects of Clozapine, its potential regenerative role is being explored .
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Treatment-Resistant Early-Onset Schizophrenia
- Clozapine improves treatment-refractory early-onset schizophrenia by up to 69% , as assessed by the Brief Psychiatric Rating Scale (BPRS) .
- More pharmacogenetic studies of patients with schizophrenic disorders are needed in relation to clozapine therapy in order to define more precise safety margins .
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Pharmacological Therapy for Schizophrenia
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Neuroplasticity
- A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism .
- This involves the study of how Clozapine can help protect neurons from damage and promote the growth and development of neurons .
- Despite the potential side effects of Clozapine, its potential regenerative role is being explored .
Future Directions
Clozapine is considered the most effective antipsychotic and is used for treatment-resistant schizophrenia . Future studies should be directed into multidimensional clozapine side-effect management to foster evidence and to inform future guidelines . Similar future directions could be applicable for Clozapine-d8.
properties
IUPAC Name |
3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDBNBUXVUHMW-JNJBWJDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clozapine-d8 |
Citations
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